1-(3-Amino-4-chlorophenyl)ethanone
Overview
Description
1-(3-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It has an average mass of 169.608 Da and a monoisotopic mass of 169.029449 Da . This compound is also known by other names such as 1-(3-Amino-4-chlorophenyl)ethan-1-one and Ethanone, 1-(3-amino-4-chlorophenyl)- .
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-chlorophenyl)ethanone consists of a ketone group (C=O) attached to a phenyl ring, which has an amino (NH2) and a chloro (Cl) substituent . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis
1-(3-Amino-4-chlorophenyl)ethanone has a density of 1.3±0.1 g/cm3, a boiling point of 322.4±22.0 °C at 760 mmHg, and a flash point of 148.8±22.3 °C . It has a molar refractivity of 45.4±0.3 cm3 and a molar volume of 135.2±3.0 cm3 . The compound has a polar surface area of 43 Å2 and a polarizability of 18.0±0.5 10-24 cm3 .Scientific Research Applications
Heterocyclic Compound Synthesis
1-(3-Amino-4-chlorophenyl)ethanone serves as a building block in the synthesis of various heterocyclic compounds. Moskvina, Shilin, and Khilya (2015) demonstrated its use in producing 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine through reactions with N,O- and N,N-binucleophiles (Moskvina, Shilin, & Khilya, 2015). Similarly, Wanjari (2020) reported its use in synthesizing 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone with notable antimicrobial properties (Wanjari, 2020).
Molecular Structure and Docking Studies
The compound's role in molecular docking studies is highlighted by ShanaParveen et al. (2016), who performed an experimental and theoretical analysis of its structure, vibrational spectra, and its interaction with kinesin spindle protein (KSP), suggesting potential inhibitory activity against KSP (ShanaParveen et al., 2016).
Antimicrobial and Anti-inflammatory Applications
1-(3-Amino-4-chlorophenyl)ethanone derivatives have been explored for their antimicrobial and anti-inflammatory properties. Karande and Rathi (2017) synthesized derivatives showing potential anti-inflammatory activity in vivo, comparable to conventional anti-inflammatory drugs (Karande & Rathi, 2017).
Synthesis of Chiral Intermediates
The compound is also employed in the synthesis of chiral intermediates for pharmaceuticals. Ni, Zhang, and Sun (2012) described its use in the asymmetric reduction to produce (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in synthesizing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXPDXOZXEXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380866 | |
Record name | 1-(3-amino-4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-chlorophenyl)ethanone | |
CAS RN |
79406-57-8 | |
Record name | 1-(3-amino-4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Amino-4'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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